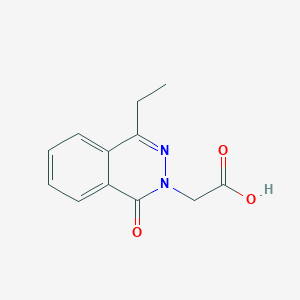

(4-Ethyl-1-oxo-1H-phthalazin-2-yl)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Environmental Science and Toxicology

- Phthalic acid esters (PAEs), to which (4-Ethyl-1-oxo-1H-phthalazin-2-yl)-acetic acid is structurally related, are extensively studied for their environmental fate and aquatic effects. Research has shown that certain PAEs, due to their biodegradability, pose a generally low concern to aquatic life, suggesting rapid environmental degradation and negligible threat to aquatic ecosystems (Staples, 2001).

- Another study highlights the chronic aquatic toxicity of PAEs, indicating that while lower molecular weight PAEs may affect aquatic organisms adversely, higher molecular weight PAEs show limited adverse effects due to solubility constraints and the biotransformation capabilities of aquatic organisms (Staples et al., 2011).

Biochemistry and Cellular Biology

- In the realm of biochemistry, research on acetic acid (a simpler analog to the compound ) reveals its role in yeast cell death, providing insights into the molecular events involved in acetic acid-induced cell death. This understanding is crucial for developing biomedical strategies and more robust yeast strains for industrial applications (Chaves et al., 2021).

Materials Science and Industrial Applications

- Studies on organic acids, including acetic acid, in the phytoextraction of heavy metals highlight the role of these compounds in enhancing metal uptake by plants. This suggests potential applications in environmental remediation and sustainable agriculture (Tauqeer & Sagir, 2017).

- The use of phthalic acid derivatives as plasticizers and their widespread distribution in the ecosystem have been reviewed, emphasizing the need for understanding their biological activities and potential as biosynthesized compounds in nature (Huang et al., 2021).

properties

IUPAC Name |

2-(4-ethyl-1-oxophthalazin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-10-8-5-3-4-6-9(8)12(17)14(13-10)7-11(15)16/h3-6H,2,7H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXGZKRVENSZAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=O)C2=CC=CC=C21)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Isobutylcarbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1297251.png)

![1,4-Diazabicyclo[3.2.2]nonane](/img/structure/B1297267.png)

![5,6-Dihydro-3H-pyrano[4',3':4,5]thieno[2,3-D]pyrimidin-4(8H)-one](/img/structure/B1297273.png)

![Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane](/img/structure/B1297300.png)